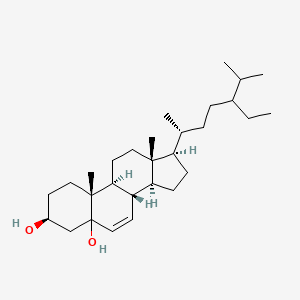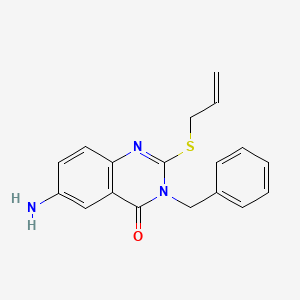![molecular formula C17H17N3O B10841498 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is a compound that features both imidazole and pyridine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine typically involves the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropylpyridine, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted imidazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(4-Substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives: These compounds also feature imidazole and phenoxy groups and have shown antitumor activity.
4-(2H-1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine: This compound shares structural similarities and is used in drug development.
Uniqueness
2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine |
InChI |
InChI=1S/C17H17N3O/c1-2-10-19-15(4-1)5-3-13-21-17-8-6-16(7-9-17)20-12-11-18-14-20/h1-2,4,6-12,14H,3,5,13H2 |
Clave InChI |
UGLPVHLKYTWQRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)
![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)
![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)
![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)



![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)

